molecular formula C6H7N B052774 Aniline-15N CAS No. 7022-92-6

Aniline-15N

Cat. No. B052774
CAS RN: 7022-92-6
M. Wt: 94.12 g/mol
InChI Key: PAYRUJLWNCNPSJ-CDYZYAPPSA-N
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Description

Synthesis Analysis

The synthesis of 15N-labeled heterocycles involves a nitrogen replacement process that directly incorporates the 15N atom of glycine-15N into anilines . This process involves a Csp2–N bond cleavage of anilines driven by dearomatization and a Csp3–N bond cleavage of glycine-15N driven by aromatization .


Molecular Structure Analysis

The molecular structure of Aniline-15N is characterized by an amine attached to a benzene ring . The linear formula is C6H515NH2 .


Chemical Reactions Analysis

Aniline undergoes various chemical reactions. For instance, it reacts with liquid bromine to give 2,4,6-tribromoaniline . Also, a spectrophotometric method was employed to investigate the kinetics and thermodynamics of the oxidative coupling reaction between aniline and promethazine at various temperatures .


Physical And Chemical Properties Analysis

Aniline-15N has a boiling point of 184 °C and a melting point of -6 °C . It has a density of 1.033 g/mL at 25 °C . Aniline is a polar compound and can form hydrogen bonds with water .

Scientific Research Applications

Chemical Synthesis

Aniline-15N is used in chemical synthesis as a building block. It’s a versatile compound that can be used to synthesize a wide range of other compounds .

Pharmaceutical Research

In pharmaceutical research, Aniline-15N is used as a reference standard for analytical testing . This helps ensure the quality and consistency of pharmaceutical products.

Isotope Labelling

Aniline-15N is used in isotope labelling studies due to its enriched 15N isotope . This allows researchers to track the movement and transformation of nitrogen in various chemical and biological processes.

NMR Spectroscopy

Aniline-15N is used in Nuclear Magnetic Resonance (NMR) spectroscopy. The 15N isotope provides a unique signal in NMR, allowing researchers to study the structure and dynamics of molecules .

Environmental Studies

In environmental studies, Aniline-15N can be used to track nitrogen cycling in ecosystems. This can provide valuable insights into nutrient dynamics and ecosystem health .

Material Science

Aniline-15N can be used in the development of new materials. For example, it can be used in the synthesis of polymers with specific properties .

Safety And Hazards

Aniline-15N is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, Carc. 2, Eye Dam. 1, Muta. 2, and Resp. Sens. 1 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Future work on demonstrating T1 in clinically relevant magnetic fields (1–3 T) will be important to accurately predict the performances of HP 15N probes in in vivo imaging .

properties

IUPAC Name

(15N)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYRUJLWNCNPSJ-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456441
Record name Aniline-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aniline-15N

CAS RN

7022-92-6
Record name Aniline-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aniline-15N
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the 15N label in aniline-15N allow for a more in-depth study of cobaloximes?

A: The 15N nucleus possesses a nuclear spin, making it detectable by NMR spectroscopy. This allows researchers to indirectly observe the quadrupolar cobalt nucleus (59Co) in cobaloximes through its influence on the 15N NMR signal []. This is particularly useful as directly observing 59Co can be challenging due to its quadrupolar broadening effects. By analyzing the splittings and distortions in the 15N NMR spectra, researchers can glean information about the cobalt-nitrogen bond, including J-coupling constants and insights into the cobalt's electric field gradient. [, ].

Q2: Can you elaborate on the significance of measuring spin-spin coupling constants (J-couplings) in molecules like aniline-15N and its derivatives?

A: J-couplings provide valuable information about the electronic structure and bonding in molecules. In aniline-15N and its derivatives, the 1J(15N,13C) coupling constant, obtained through 13C NMR spectroscopy, reveals insights into the nature of the nitrogen-carbon bond []. Researchers found that the magnitude of this coupling constant correlates with the N(s)-C(s) bond order and is sensitive to the substituent on the aniline ring and the solvent used []. These findings contribute to our understanding of how substituents and solvent effects influence electronic distribution and bonding within these molecules.

Q3: What structural information can be obtained from studying aniline-15N and its derivatives using techniques like Nuclear Magnetic Resonance (NMR)?

A: NMR spectroscopy, particularly using the 15N isotope, offers a powerful way to probe the structure of aniline-15N and its derivatives. Researchers have used 15N NMR to determine not only nitrogen chemical shifts but also crucial parameters like chemical shift anisotropy tensors []. In the case of cobaloximes containing aniline-15N, solid-state 15N NMR experiments, including magic-angle spinning, provided valuable insights into the orientation of the nitrogen chemical shielding tensors within the molecule [, ]. This detailed structural information enhances our understanding of the electronic environment surrounding the nitrogen atom and its influence on the molecule's overall properties.

Q4: How is computational chemistry being utilized in conjunction with experimental techniques to study aniline-15N and related compounds?

A: Researchers are employing computational methods like INDO (Intermediate Neglect of Differential Overlap) molecular orbital calculations to predict molecular properties of aniline-15N and its derivatives [, ]. These calculations can be used to estimate parameters such as long-range spin-spin coupling constants and compare them with experimental findings []. This interplay between computational and experimental approaches helps validate the theoretical models and refine our understanding of the relationships between molecular structure and observed spectroscopic properties.

Q5: Beyond NMR, what other spectroscopic techniques are useful for studying aniline-15N and its derivatives?

A: While NMR spectroscopy plays a significant role, the study of aniline-15N and its derivatives also benefits from complementary techniques. For instance, researchers have used multiphoton ionization coupled with mass spectrometry to investigate the ionization and fragmentation pathways of aniline-15N []. This approach provides valuable information about the molecule's stability under ionization conditions and the likely fragmentation products formed, contributing to a more comprehensive understanding of its chemical behavior.

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